163558-30-3
CAS No.: 163558-30-3
Cat. No.: VC0557768
Molecular Formula: C18H16NNa2O7S2+
Molecular Weight: 468.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 163558-30-3 |
---|---|
Molecular Formula | C18H16NNa2O7S2+ |
Molecular Weight | 468.4 g/mol |
IUPAC Name | disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfosulfanylpropanoate |
Standard InChI | InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0../s1 |
Standard InChI Key | BIPPKCSTYKCFHX-SQKCAUCHSA-M |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Nomenclature
Fmoc-Cys(SO3H)-OH disodium salt is a modified amino acid that combines the protective characteristics of the Fmoc group with the unique properties of sulfonated cysteine. This compound is recognized through several scientific names and identifiers.
Identification Parameters
The compound is officially recognized by the following identifiers:
Parameter | Information |
---|---|
CAS Number | 163558-30-3 |
Molecular Formula | C₁₈H₁₅NNa₂O₇S₂ |
Molecular Weight | 467.42 g/mol |
MDL Number | MFCD28134200 |
PubChem ID | 91825812 |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs:
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Fmoc-S-sulfo-L-cysteine disodium salt
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Fmoc-Cys(SO3)Na-ONa
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Sodium N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-sulfonato-L-cysteinate
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(9H-Fluoren-9-yl)methoxy]carbonyl Cys(SO3H)-OH disodium salt
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L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-sulfo-, sodium salt (1:2)
Chemical Structure and Properties
The chemical structure of Fmoc-Cys(SO3H)-OH disodium salt features several key functional groups that define its reactivity and applications in peptide chemistry.
Structural Components
The structure consists of:
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A cysteine amino acid core
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An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino terminus
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A sulfonic acid modification on the cysteine thiol group
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Two sodium ions to neutralize the negative charges from the carboxylate and sulfonate groups
Chemical Properties
The compound's key chemical properties include:
Property | Value |
---|---|
IUPAC Name | sodium 2-((((9H-fluoren-9-yl)methoxy)oxidomethylene)amino)-3-(sulfothio)propanoate |
SMILES Notation | O=S(SCC@@HNC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)([O-])=O.[Na+].[Na+] |
InChI Key | BIPPKCSTYKCFHX-UHFFFAOYSA-L |
Topological Polar Surface Area (TPSA) | 139.15 |
LogP | -5.8057 |
Hydrogen Acceptors | 8 |
Hydrogen Donors | 1 |
Rotatable Bonds | 7 |
The negative LogP value (-5.8057) indicates high hydrophilicity, consistent with the presence of the sulfonic acid group and carboxylate anion .
Physical Properties and Characteristics
The physical properties of Fmoc-Cys(SO3H)-OH disodium salt determine its handling requirements and experimental applications.
Solubility Characteristics
The compound demonstrates high solubility in aqueous solutions due to:
This water solubility makes it particularly valuable for applications in peptide synthesis where aqueous reaction conditions are preferred.
Applications in Research and Development
Fmoc-Cys(SO3H)-OH disodium salt serves specific functions in biochemical research, particularly in peptide synthesis.
Peptide Synthesis Applications
The compound is primarily used in:
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Solid-phase peptide synthesis (SPPS)
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Solution-phase peptide synthesis
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Synthesis of cysteine-containing peptides where thiol protection is required
Biochemical Research
The sulfonated cysteine residue provides unique properties for:
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Prevention of disulfide bond formation during peptide assembly
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Introduction of charged/ionic groups in peptide sequences
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Modification of peptide folding and tertiary structure
Supplier | Purity | Package Size | Price (where available) |
---|---|---|---|
Cymit Química | Not specified | 1g 5g 25g | 90.00 € 288.00 € 1,103.00 € |
Ambeed | 98% | Not specified | Not provided |
Chemscene | 98% | 100mg | Not clearly provided |
Sigma-Aldrich | 99.8% | Not specified | Not provided |
AKSci | 95% (min. spec) | Not specified | Not provided |
The high purity options (98-99.8%) suggest the availability of research-grade material suitable for sophisticated biochemical applications .
Chemical Properties and Reactivity
Understanding the reactivity profile of Fmoc-Cys(SO3H)-OH disodium salt provides insight into its behavior in chemical reactions and peptide synthesis.
Key Functional Groups
The compound features several reactive functional groups:
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The Fmoc group: Serves as a base-labile protecting group for the α-amino function
-
The carboxylate group: Participates in peptide bond formation
-
The sulfonated thiol group: Prevents disulfide formation and provides water solubility
Reactivity in Peptide Synthesis
During peptide synthesis, the compound undergoes specific reactions:
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The carboxylate group forms amide bonds with free amino groups
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The Fmoc group is removed under basic conditions (typically piperidine in DMF)
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The sulfonate group remains stable under standard peptide coupling conditions
Analytical Considerations
For researchers working with this compound, proper analytical methods are essential for confirming identity and purity.
Analytical Methods
Common analytical techniques for characterizing Fmoc-Cys(SO3H)-OH disodium salt include:
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Elemental Analysis
Quality Control Parameters
Commercial suppliers typically provide quality control documentation including:
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Certificates of Analysis (COA)
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Purity determination by HPLC
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Identity confirmation by spectroscopic methods
Structure-Activity Relationships
The specific structural features of Fmoc-Cys(SO3H)-OH disodium salt confer distinct advantages in peptide chemistry.
Functional Significance of Structural Elements
Each component of the molecule serves a specific purpose:
-
The Fmoc group: Provides orthogonal protection of the amino group during peptide synthesis
-
The sulfonate modification: Enhances water solubility and prevents disulfide formation
-
The disodium salt formulation: Improves stability and solubility in aqueous solutions
Comparative Advantages
Compared to standard Fmoc-Cys derivatives, the sulfonated version offers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume